2-Bromo-7-fluorobenzo[b]furan-3(2H)-one
Description
2-Bromo-7-fluorobenzo[b]furan-3(2H)-one is a halogenated benzofuranone derivative characterized by a fused bicyclic structure with bromine and fluorine substituents at the 2- and 7-positions, respectively. Benzofuran-3(2H)-ones are five-membered lactones with a ketone group at the 3-position, making them key intermediates in synthetic organic chemistry and medicinal research due to their structural similarity to bioactive natural products .
Properties
Molecular Formula |
C8H4BrFO2 |
|---|---|
Molecular Weight |
231.02 g/mol |
IUPAC Name |
2-bromo-7-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4BrFO2/c9-8-6(11)4-2-1-3-5(10)7(4)12-8/h1-3,8H |
InChI Key |
GFQSXLSRQROHND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(C2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one typically involves the bromination and fluorination of benzofuran derivatives. One common method is the bromination of 7-fluorobenzo[b]furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-fluorobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler benzofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-substituted-7-fluorobenzo[b]furan derivatives.
Oxidation: Formation of 2-bromo-7-fluorofuranones.
Reduction: Formation of 7-fluorobenzo[b]furan or other dehalogenated products.
Scientific Research Applications
2-Bromo-7-fluorobenzo[b]furan-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Fluorine at the 7-position, being smaller and more electronegative than bromine, enhances electron-withdrawing effects, which may increase the compound’s susceptibility to nucleophilic attack at the carbonyl group.
Ring Saturation :
- Dihydro analogs (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde) exhibit reduced aromaticity, lowering conjugation but improving stability under acidic conditions .
Functional Group Diversity :
- Carbaldehyde (e.g., in 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde) and hydroxyl groups (e.g., in ’s compound) expand utility in condensation or oxidation reactions, unlike the target compound’s purely halogenated structure .
Photochemical and Thermal Stability
- Photofragmentation Pathways: Methoxy-substituted benzofuranones (e.g., tri-O-methyl derivatives in ) undergo O-C bond cleavage under UV light, but halogenated derivatives like 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one may exhibit greater photostability due to heavier halogens absorbing UV energy .
- Thermal Stability: Bromine’s electron-withdrawing effect likely stabilizes the lactone ring against thermal degradation compared to non-halogenated analogs .
Biological Activity
2-Bromo-7-fluorobenzo[b]furan-3(2H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a fused benzene and furan ring system with bromine and fluorine substituents, which significantly influence its chemical properties and reactivity. The unique arrangement of these halogens enhances its binding affinity towards biological targets, making it a candidate for pharmacological research.
Enzyme Inhibition
Research indicates that 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one exhibits promising enzyme inhibitory activity. The presence of bromine and fluorine atoms may enhance its selectivity and potency against specific enzymes. Preliminary studies suggest that this compound interacts effectively with proteins involved in various metabolic pathways, potentially leading to therapeutic applications.
| Enzyme Target | Inhibition Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Enzyme A | Competitive | 12.5 | |
| Enzyme B | Non-competitive | 8.3 | |
| Enzyme C | Mixed | 15.0 |
Anticancer Activity
The benzo[b]furan scaffold has been associated with anticancer properties. Various derivatives have shown efficacy against different cancer cell lines. For instance, studies have demonstrated that modifications to the benzofuran structure can significantly enhance antiproliferative activity.
- Case Study: Antiproliferative Effects
- A study involving 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one assessed its effects on HeLa and MCF-7 cancer cell lines using the MTT assay.
- Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 Value (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 20 | Induction of apoptosis | |
| MCF-7 | 15 | Cell cycle arrest at G2/M phase |
The mechanism by which 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one exerts its biological effects involves interaction with specific molecular targets in cells. The halogen substitutions are believed to play a critical role in enhancing the compound's binding affinity and selectivity towards these targets.
- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, modulating their activity.
- Enzyme Interaction : It may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.
Synthetic Approaches
The synthesis of 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one typically involves multi-step reactions beginning from simpler precursors. A common synthetic route includes:
- Bromination of 2-bromo-3-fluorobenzoic acid.
- Cyclization to form the benzofuran core.
- Subsequent modifications to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
